Carbonic acid, p-nitrophenyl phenyl ester

Übersicht

Beschreibung

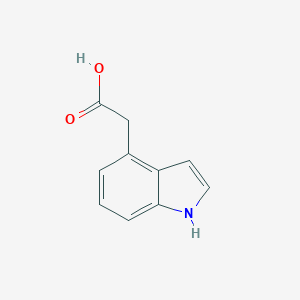

“Carbonic acid, p-nitrophenyl phenyl ester” is a type of carbonate ester . In organic chemistry, a carbonate ester (organic carbonate or organocarbonate) is an ester of carbonic acid. This functional group consists of a carbonyl group flanked by two alkoxy groups . The general structure of these carbonates is R−O−C(=O)−O−R’ .

Synthesis Analysis

Carbonate esters are not prepared from inorganic carbonate salts. Two main routes to carbonate esters are practiced: the reaction of an alcohol (or phenol) with phosgene (phosgenation), and the reaction of an alcohol with carbon monoxide and an oxidizer (oxidative carbonylation) . Other carbonate esters may subsequently be prepared by transesterification .Molecular Structure Analysis

The general structure of these carbonates is R−O−C(=O)−O−R’ . Carbonate esters have planar OC(OC)2 cores, which confers rigidity . The unique O=C bond is short (1.173 Å in the depicted example), while the C-O bonds are more ether-like (the bond distances of 1.326 Å for the example depicted) .Chemical Reactions Analysis

Carbonate esters are related to esters (R−O−C(=O)−R’), ethers (R−O−R’) . Alcohols react with phosgene to yield carbonate esters .Physical And Chemical Properties Analysis

Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .Wissenschaftliche Forschungsanwendungen

Indirect Radiofluorination of Biomolecules

4-Nitrophenyl activated esters, such as Carbonic acid phenyl(4-nitrophenyl) ester, are superior synthons for indirect radiofluorination of biomolecules . This process involves the acylation of biomolecules through the use of an 18 F-labelled activated ester, which is a standard method for indirect radiolabelling . The preparation of 18 F-labelled activated esters is typically a complex and multistep procedure . However, the use of 4-nitrophenyl (PNP) activated esters can rapidly prepare 18 F-labelled acylation synthons in one step .

Comparative Study of PNP Activated Esters

A comparative study of PNP activated esters and the commonly utilized 2,3,5,6-tetrafluorphenyl (TFP) activated esters under direct radiofluorination conditions has been conducted . This study demonstrates the relative acylation behavior of these esters . It was found that PNP esters demonstrate superiority under direct radiofluorination conditions with favorable acylation kinetics .

Synthesis of PNP and TFP Esters

The synthesis of PNP and TFP esters of both 4-methoxyphenyliodonium benzoate and 6-trimethylammonium nicotinate, as precursors for direct radiofluorination, has been attempted . This study demonstrates the application of PNP active esters of 18 F-labelled synthons for subsequent radiolabelling of biomolecules .

Transesterification Catalyst

Carbonic acid phenyl(4-nitrophenyl) ester can be used in the transesterification process . In a typical reaction, aryl ester, phenol, catalyst, and the solvent 1,4-dioxane are charged in a reaction tube . This process can be catalyzed by K2CO3 .

Wirkmechanismus

Target of Action

The primary targets of Carbonic Acid Phenyl(4-nitrophenyl) Ester are enzymes that can catalyze the hydrolysis of ester bonds . These enzymes, such as esterases, play a crucial role in various biochemical processes, including the metabolism of lipids and proteins.

Mode of Action

The compound interacts with its targets through a process known as hydrolysis . In this process, water acts as a nucleophile, attacking the ester bond in the compound. This attack leads to the cleavage of the ester bond and the formation of a new bond with the oxygen of a water molecule . The result is the production of phenol and a carboxylic acid or its derivative .

Result of Action

The hydrolysis of Carbonic Acid Phenyl(4-nitrophenyl) Ester results in the production of phenol and a carboxylic acid or its derivative . These products can have various effects at the molecular and cellular level, depending on their specific properties and the context in which they are produced.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Carbonic Acid Phenyl(4-nitrophenyl) Ester. For instance, the pH of the environment can affect the rate of hydrolysis . In more alkaline conditions, the rate of hydrolysis can increase, leading to faster production of the hydrolysis products . Additionally, temperature, ionic strength, and the presence of other molecules can also influence the compound’s action.

Eigenschaften

IUPAC Name |

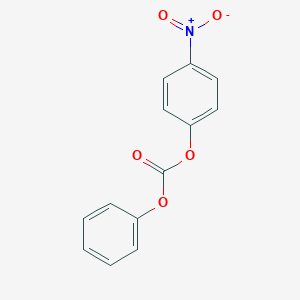

(4-nitrophenyl) phenyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-13(18-11-4-2-1-3-5-11)19-12-8-6-10(7-9-12)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICMBPLBSCZBTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269135 | |

| Record name | Carbonic acid, 4-nitrophenyl phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbonic acid, p-nitrophenyl phenyl ester | |

CAS RN |

17175-11-0 | |

| Record name | Carbonic acid, 4-nitrophenyl phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17175-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, 4-nitrophenyl phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

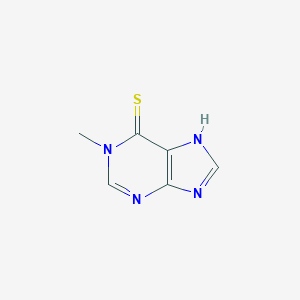

Q1: How does the replacement of the oxygen atom in the carbonyl group of Carbonic acid, p-nitrophenyl phenyl ester with a sulfur atom affect its reactivity with amines?

A1: Replacing the oxygen atom in the carbonyl group with sulfur, forming 4-nitrophenyl phenyl thionocarbonate, leads to intriguing changes in reactivity. While generally less reactive towards strong bases, the thiono compound demonstrates higher reactivity with weakly basic amines like CF3CH2NH2. [] This difference arises from the nature of the C=S bond, which is more polarizable than the C=O bond. While this substitution decreases the rate of the initial nucleophilic attack (k1), it enhances the stability of the formed intermediate, increasing the k2/k-1 ratio. [] This highlights how subtle changes in the electrophilic center can fine-tune the reactivity of these compounds.

Q2: What insights have kinetic studies revealed about the mechanism of aminolysis for Carbonic acid, p-nitrophenyl phenyl ester and its thiono analogue?

A2: Kinetic studies employing a range of primary and secondary amines have illuminated the stepwise mechanism of aminolysis for both Carbonic acid, p-nitrophenyl phenyl ester and 4-nitrophenyl phenyl thionocarbonate. [, ] Curved Brønsted-type plots, observed for both compounds, suggest a change in the rate-determining step during the reaction. [, ] Interestingly, the reactions of the thiono compound with some amines displayed upward curving plots of kobs versus amine concentration, pointing to the formation of two intermediates: a zwitterionic tetrahedral intermediate and its deprotonated form. [] These findings underscore the complexity of the aminolysis mechanism and how it is influenced by both the nucleophile and the electrophilic center.

Q3: Does the type of amine (primary vs. secondary) influence the reactivity of Carbonic acid, p-nitrophenyl phenyl ester and its thiono analogue?

A3: Yes, the nature of the amine significantly impacts the reaction rates and pathways for both compounds. Studies have shown that secondary amines exhibit higher reactivity towards both Carbonic acid, p-nitrophenyl phenyl ester and its thiono analogue compared to primary amines with similar basicity. [] This difference is attributed to variations in the microscopic rate constants. For instance, secondary amines show a larger k1 value, indicating a faster initial nucleophilic attack, compared to isobasic primary amines for reactions with Carbonic acid, p-nitrophenyl phenyl ester. [] Conversely, in reactions with the thiono analogue, secondary amines exhibit larger k1 values but smaller k2/k-1 ratios compared to primary amines. [] This highlights the intricate interplay between steric and electronic effects governing the reactivity of these compounds with different amine nucleophiles.

Q4: How do alkali metal ions influence the ethanolysis reaction of O-aryl thionocarbonates?

A4: The presence of alkali metal ions can either catalyze or inhibit the ethanolysis of O-aryl thionocarbonates, and this effect differs significantly from their influence on the analogous C=O carbonates. [] For example, in the ethanolysis of O-4-nitrophenyl O-phenyl thionocarbonate, potassium ethoxide (EtOK) in the presence of 18-crown-6-ether (which complexes the potassium ion) exhibits a catalytic effect, while lithium ethoxide (EtOLi) shows inhibition. [] This contrasting behavior highlights the crucial role of the electrophilic center in dictating the interaction with metal ions and ultimately impacting the reaction rate. This knowledge can be crucial for optimizing reaction conditions and achieving desired outcomes in synthetic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.